molecular formula C12H12F5NO B14030271 (Z)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine

(Z)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine

Katalognummer: B14030271
Molekulargewicht: 281.22 g/mol
InChI-Schlüssel: CQVUQQBKUBLHIZ-DVZOWYKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Valeraldehyde-O-pentafluorophenylmethyl-oxime involves the reaction of valeraldehyde with pentafluorophenylmethylhydroxylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Analyse Chemischer Reaktionen

Valeraldehyde-O-pentafluorophenylmethyl-oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Valeraldehyde-O-pentafluorophenylmethyl-oxime has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Valeraldehyde-O-pentafluorophenylmethyl-oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can then participate in various biochemical pathways. The pentafluorophenyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .

Vergleich Mit ähnlichen Verbindungen

Valeraldehyde-O-pentafluorophenylmethyl-oxime can be compared to other similar compounds such as:

These compounds share similar structural features but differ in the length of the aldehyde chain and the presence of additional functional groups. Valeraldehyde-O-pentafluorophenylmethyl-oxime is unique due to its specific combination of a pentafluorophenyl group and a valeraldehyde-derived oxime, which imparts distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C12H12F5NO

Molekulargewicht

281.22 g/mol

IUPAC-Name

(Z)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine

InChI

InChI=1S/C12H12F5NO/c1-2-3-4-5-18-19-6-7-8(13)10(15)12(17)11(16)9(7)14/h5H,2-4,6H2,1H3/b18-5-

InChI-Schlüssel

CQVUQQBKUBLHIZ-DVZOWYKESA-N

Isomerische SMILES

CCCC/C=N\OCC1=C(C(=C(C(=C1F)F)F)F)F

Kanonische SMILES

CCCCC=NOCC1=C(C(=C(C(=C1F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.